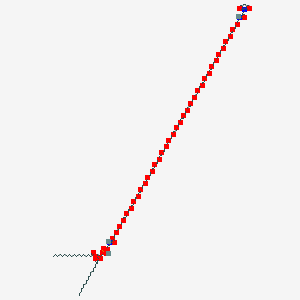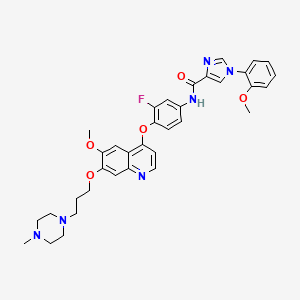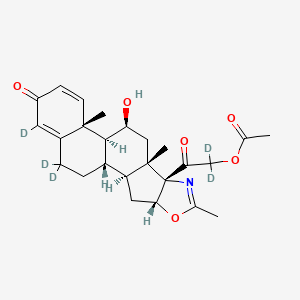
Deflazacort-d5-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort-d5-1 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid. Deflazacort is commonly used as an anti-inflammatory and immunosuppressant agent. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of deflazacort involves multiple chemical synthesis reactions, including elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . The process starts with easily obtainable raw materials and proceeds through a series of reactions under mild conditions, making it suitable for industrial production.
Industrial Production Methods
Industrial production of deflazacort typically involves the use of turmeric extractive saponin as the initial raw material. The process includes ring opening hydrolysis, oxidation, epoxy hydrolysis, and a series of fermentation and chemical synthesis steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Deflazacort-d5-1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), chloroform, and other solvents. Reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include 21-desacetyldeflazacort, which is the active metabolite of deflazacort .
Scientific Research Applications
Deflazacort-d5-1 is widely used in scientific research, particularly in the following areas:
Biology: Helps in studying the effects of glucocorticoids on cellular processes and gene expression.
Industry: Employed in the development of new glucocorticoid-based therapies and drug formulations.
Mechanism of Action
Deflazacort-d5-1, like deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort. This metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects. The exact mechanism involves modulation of gene expression and inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Known for its potent anti-inflammatory effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness
Deflazacort-d5-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to other glucocorticoids, deflazacort has a more favorable safety profile, with fewer adverse effects on bone health and weight .
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i5D2,9D,12D2 |
InChI Key |
FBHSPRKOSMHSIF-SCPGGUKUSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]5[C@]4(N=C(O5)C)C(=O)C([2H])([2H])OC(=O)C)C)O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
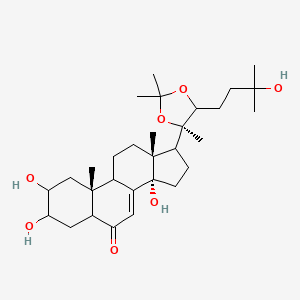
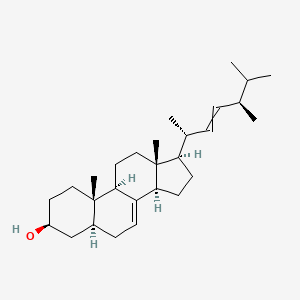


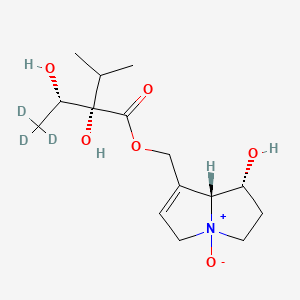


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)


